

## Validation of a new analytical method for "8-Heptadecene, 9-octyl-"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	8-Heptadecene, 9-octyl-	
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A comprehensive guide to the validation of a new Ultra-Fast Gas Chromatography (UFGC) method for the quantitative analysis of **8-Heptadecene**, **9-octyl-**. This document provides a comparative analysis against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

## **Comparative Analysis of Analytical Methods**

The quantification of **8-Heptadecene**, **9-octyl-**, a long-chain hydrocarbon with the molecular formula C25H50, is crucial in various research and development settings.[1][2] This guide introduces a novel Ultra-Fast Gas Chromatography (UFGC) method and compares its performance against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method. [3] The validation of this new method adheres to recognized analytical parameters, including accuracy, precision, linearity, and sensitivity.[4][5]

#### **Data Summary**

The performance of the new UFGC method and the conventional GC-MS method were evaluated based on key validation parameters. The results are summarized in the tables below.

Table 1: Linearity and Range



Parameter	New UFGC Method	Conventional GC-MS Method
Linear Range	0.1 - 100 μg/mL	0.5 - 100 μg/mL
Correlation Coefficient (r²)	0.9995	0.9989
Equation	y = 25432x + 1587	y = 18765x + 2345

#### Table 2: Accuracy (Recovery)

Concentration (µg/mL)	New UFGC Method (% Recovery)	Conventional GC-MS Method (% Recovery)
1	99.2 ± 1.5	97.8 ± 2.1
10	100.5 ± 1.1	98.5 ± 1.8
50	99.8 ± 0.9	99.1 ± 1.5

#### Table 3: Precision (Repeatability)

Parameter	New UFGC Method	Conventional GC-MS Method
Intra-day Precision (%RSD)	1.2%	2.5%
Inter-day Precision (%RSD)	1.8%	3.1%

#### Table 4: Sensitivity

Parameter	New UFGC Method	Conventional GC-MS Method
Limit of Detection (LOD)	0.03 μg/mL	0.15 μg/mL
Limit of Quantitation (LOQ)	0.1 μg/mL	0.5 μg/mL

Table 5: Method Robustness



Parameter Variation	New UFGC Method (%RSD)	Conventional GC-MS Method (%RSD)
Column Temperature (±2°C)	1.5%	2.8%
Flow Rate (±5%)	1.7%	3.0%

## **Experimental Protocols**

Detailed methodologies for the new UFGC method and the conventional GC-MS method are provided below.

## New Ultra-Fast Gas Chromatography (UFGC) Method

This method was developed for rapid and sensitive quantification of 8-Heptadecene, 9-octyl-.

- Instrumentation: Agilent Intuvo 9000 Gas Chromatograph with a Flame Ionization Detector (FID).
- Column: Agilent DB-5ht, 5 m x 0.32 mm, 0.1 μm film thickness.
- Inlet: Split/splitless inlet at 300°C with a split ratio of 20:1.
- Carrier Gas: Helium at a constant flow rate of 5 mL/min.
- Oven Program: Initial temperature of 150°C, ramped at 80°C/min to 350°C, and held for 1 minute.
- Detector: FID at 350°C.
- Injection Volume: 1 μL.
- Sample Preparation: Samples were dissolved in hexane to the desired concentrations.

# Conventional Gas Chromatography-Mass Spectrometry (GC-MS) Method

This established method serves as a baseline for comparison.

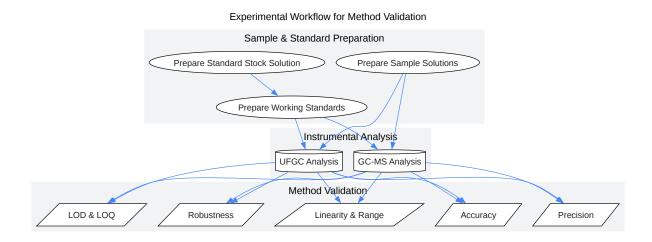


- Instrumentation: Agilent 7890B Gas Chromatograph coupled to a 5977B Mass Spectrometer.
- Column: Agilent HP-5ms, 30 m x 0.25 mm, 0.25 μm film thickness.
- Inlet: Split/splitless inlet at 280°C with a split ratio of 10:1.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Oven Program: Initial temperature of 100°C, held for 1 minute, ramped at 15°C/min to 320°C, and held for 5 minutes.
- Mass Spectrometer: Electron ionization (EI) mode at 70 eV. Scan range of 50-550 m/z.
- Injection Volume: 1 μL.
- Sample Preparation: Samples were dissolved in hexane to the desired concentrations.

## **Visualizations**

The following diagrams illustrate the experimental workflow and the logical relationships of the validation parameters.

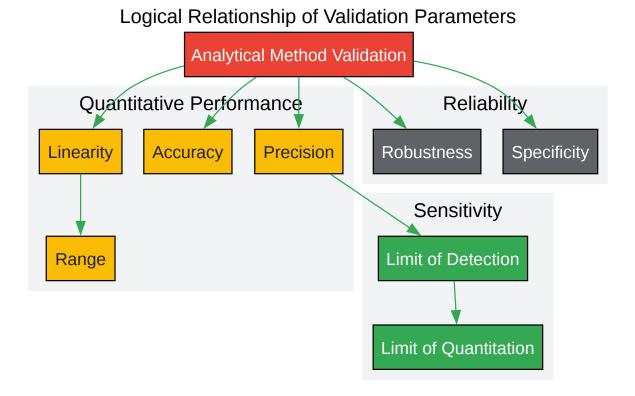




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Caption: Experimental workflow for the validation of the new analytical method.





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Caption: Interrelation of key analytical method validation parameters.

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• To cite this document: BenchChem. [Validation of a new analytical method for "8-Heptadecene, 9-octyl-"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15478688#validation-of-a-new-analytical-method-for-8-heptadecene-9-octyl]

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